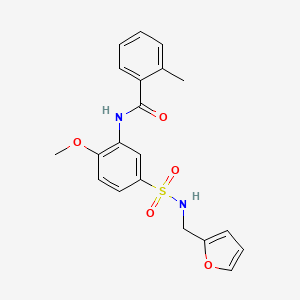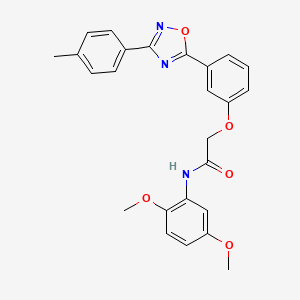
N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a compound with potential applications in scientific research due to its unique chemical properties. This compound is commonly referred to as DPA-714 and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
DPA-714 binds to the TSPO which is located on the outer mitochondrial membrane of cells. TSPO is involved in cholesterol transport, steroid synthesis, and apoptosis. It is upregulated in activated microglia and astrocytes, indicating neuroinflammation. Binding of DPA-714 to TSPO leads to a decrease in the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing neuroinflammation.
Biochemical and Physiological Effects:
Studies have shown that DPA-714 has anti-inflammatory effects in the brain, reducing the production of reactive oxygen species and pro-inflammatory cytokines. It has also been shown to reduce the activation of microglia and astrocytes, indicating a reduction in neuroinflammation. Additionally, DPA-714 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
One advantage of using DPA-714 in lab experiments is its ability to selectively bind to TSPO, indicating neuroinflammation. This allows for the imaging of neuroinflammation in the brain using PET. However, one limitation is that DPA-714 has a relatively short half-life, requiring frequent administration in order to maintain its effectiveness.
未来方向
There are numerous potential future applications for DPA-714. One area of research is the use of DPA-714 as a diagnostic tool for neuroinflammatory diseases such as Alzheimer's and Parkinson's disease. Additionally, DPA-714 may have therapeutic potential in the treatment of these diseases by reducing neuroinflammation and protecting neurons from damage. Further research is needed to fully understand the potential applications of DPA-714 in scientific research and medicine.
合成方法
The synthesis of DPA-714 involves a multistep process starting with the reaction of 2,5-dimethoxybenzaldehyde with 2-nitropropane to form 1-(2,5-dimethoxyphenyl)-2-nitropropene. This intermediate is then reduced using sodium borohydride to form 2-(2,5-dimethoxyphenyl)propan-1-amine. The final step involves the reaction of this intermediate with 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenol and chloroacetyl chloride to form DPA-714.
科学研究应用
DPA-714 has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have investigated its use as a positron emission tomography (PET) radiotracer for imaging neuroinflammation in the brain. This is due to DPA-714's ability to selectively bind to the translocator protein (TSPO) which is upregulated in activated microglia and astrocytes, indicating neuroinflammation.
属性
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-16-7-9-17(10-8-16)24-27-25(33-28-24)18-5-4-6-20(13-18)32-15-23(29)26-21-14-19(30-2)11-12-22(21)31-3/h4-14H,15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOYBSRHUFNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

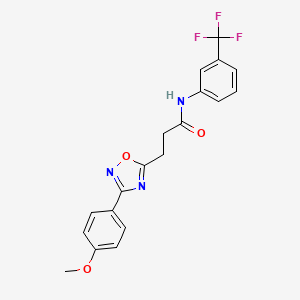
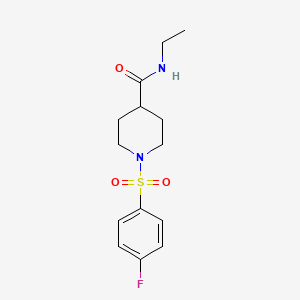
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
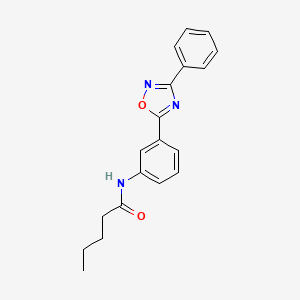
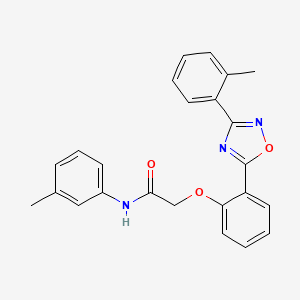

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
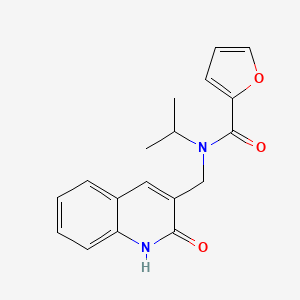



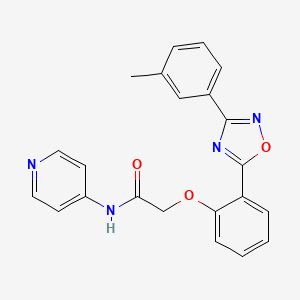
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
